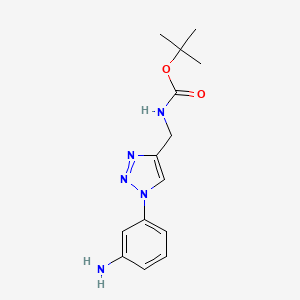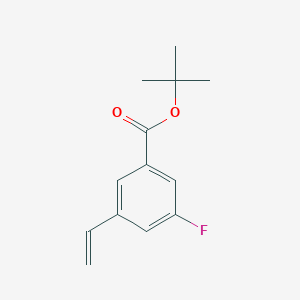
tert-butyl ((1-(3-aminophenyl)-1H-1,2,3-triazol-4-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl ((1-(3-aminophenyl)-1H-1,2,3-triazol-4-yl)methyl)carbamate is a synthetic organic compound that features a triazole ring, an aminophenyl group, and a tert-butyl carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((1-(3-aminophenyl)-1H-1,2,3-triazol-4-yl)methyl)carbamate typically involves a multi-step process. One common method includes the following steps:
Formation of the triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide and an alkyne react to form the 1,2,3-triazole ring.
Introduction of the aminophenyl group: This step involves the reaction of the triazole intermediate with a suitable aminophenyl derivative.
Attachment of the tert-butyl carbamate group: The final step involves the reaction of the aminophenyl-triazole intermediate with tert-butyl chloroformate to form the desired carbamate.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl ((1-(3-aminophenyl)-1H-1,2,3-triazol-4-yl)methyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the triazole or aminophenyl groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aminophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl ((1-(3-aminophenyl)-1H-1,2,3-triazol-4-yl)methyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be employed in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of tert-butyl ((1-(3-aminophenyl)-1H-1,2,3-triazol-4-yl)methyl)carbamate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can participate in hydrogen bonding and π-π interactions, while the aminophenyl group can engage in electrostatic and hydrophobic interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl (3-aminophenyl)carbamate
- Tert-butyl (1-(3-aminophenyl)ethyl)carbamate
- Tert-butyl (3-aminopropyl)carbamate
Uniqueness
Tert-butyl ((1-(3-aminophenyl)-1H-1,2,3-triazol-4-yl)methyl)carbamate is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The combination of the triazole ring with the aminophenyl and tert-butyl carbamate groups enhances its versatility and potential for various applications compared to similar compounds that lack this specific structural arrangement.
Propiedades
Fórmula molecular |
C14H19N5O2 |
|---|---|
Peso molecular |
289.33 g/mol |
Nombre IUPAC |
tert-butyl N-[[1-(3-aminophenyl)triazol-4-yl]methyl]carbamate |
InChI |
InChI=1S/C14H19N5O2/c1-14(2,3)21-13(20)16-8-11-9-19(18-17-11)12-6-4-5-10(15)7-12/h4-7,9H,8,15H2,1-3H3,(H,16,20) |
Clave InChI |
WBNMQUBAJHXSSO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=CN(N=N1)C2=CC=CC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(11r,12r)-11,12-Dihydroindeno[1,2,3-cd]pyrene-11,12-diol](/img/structure/B12071043.png)


![1-[(4-Chloro-3-methylphenyl)methyl]-1H-pyrazol-4-ol](/img/structure/B12071058.png)



![N-[(6-chloropyridin-3-yl)methyl]-N-propylcyclopropanamine](/img/structure/B12071070.png)

![4-{2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B12071079.png)


